D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

Overview

Description

D-Galactose, 6-deoxy-, phenylhydrazone (9CI): is a heterocyclic organic compound with the molecular formula C12H18N2O4 and a molecular weight of 302.3682 . This compound is a derivative of D-galactose, where the 6th hydroxyl group is replaced by a phenylhydrazone group. It is commonly used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose, 6-deoxy-, phenylhydrazone typically involves the reaction of 6-deoxy-D-galactose with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone bond .

Industrial Production Methods: While specific industrial production methods for D-Galactose, 6-deoxy-, phenylhydrazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: D-Galactose, 6-deoxy-, phenylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group back to the corresponding amine.

Substitution: The phenylhydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: D-Galactose, 6-deoxy-, phenylhydrazone is used as a reagent in organic synthesis and as a building block for more complex molecules .

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions involving galactose derivatives .

Industry: In the industrial sector, D-Galactose, 6-deoxy-, phenylhydrazone is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of D-Galactose, 6-deoxy-, phenylhydrazone involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phenylhydrazone group can form stable complexes with these enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

- D-Fucose phenylhydrazone

- 6-Deoxy-D-galactose phenyl hydrazone

Comparison: D-Galactose, 6-deoxy-, phenylhydrazone is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Biological Activity

D-Galactose, 6-deoxy-, phenylhydrazone (9CI) is a synthetic compound derived from D-galactose, known for its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, interactions with cellular components, and potential applications in research and industry.

Chemical Structure and Properties

D-Galactose, 6-deoxy-, phenylhydrazone has the molecular formula and a molecular weight of approximately 302.37 g/mol. The compound is synthesized through the reaction of 6-deoxy-D-galactose with phenylhydrazine, typically under acidic conditions to facilitate hydrazone bond formation.

The biological activity of D-Galactose, 6-deoxy-, phenylhydrazone primarily involves its interaction with enzymes linked to carbohydrate metabolism. The phenylhydrazone moiety allows for the formation of stable complexes with specific enzymes, potentially inhibiting their activity and affecting various metabolic pathways.

Enzyme Interaction

Research indicates that D-Galactose derivatives can modify cell surface glycoconjugates, impacting enzyme activities such as sialyltransferase without affecting other membrane markers like nucleotidase. This selective inhibition suggests a targeted mechanism by which the compound alters cellular functions .

Inhibition Studies

In vitro studies have demonstrated that D-Galactose analogs can inhibit the incorporation of radio-labeled galactose into cellular components. For instance, treatment with 6-deoxy-6-fluoro-D-galactose led to a dose-dependent decrease in sialyltransferase activity in L1210 leukemia cells, indicating that structural modifications can significantly alter metabolism at the cellular level .

Case Studies

- L1210 Leukemia Cells : Treatment with 6-deoxy-6-fluoro-D-galactose resulted in a marked decrease in cell surface sialyltransferase activity due to modifications in galactoprotein acceptors. This indicates that similar compounds may be useful in studying cancer cell metabolism and potential therapeutic avenues .

- Oxidative Stress Models : In models where oxidative phosphorylation was activated using galactose, compounds like kinetin riboside (KR) demonstrated enhanced apoptosis-inducing capabilities. This highlights the potential for D-Galactose derivatives to influence mitochondrial functions and energy metabolism in cancer cells .

Comparative Analysis

A comparison of D-Galactose, 6-deoxy-, phenylhydrazone with related compounds reveals unique biological activities:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| D-Galactose | Monosaccharide | Basic carbohydrate metabolism |

| 6-Deoxy-6-fluoro-D-galactose | Fluorinated analog | Inhibits galactose incorporation in cancer cells |

| D-Galactose, 6-deoxy-, phenylhydrazone | Hydrazone derivative | Modifies enzyme activities selectively |

Research Applications

D-Galactose, 6-deoxy-, phenylhydrazone is utilized in various research contexts:

- Organic Synthesis : Acts as a reagent for synthesizing more complex organic molecules.

- Biological Research : Serves as a tool for studying carbohydrate metabolism and enzyme interactions involving galactose derivatives.

- Potential Therapeutics : Its ability to inhibit specific enzyme activities suggests possible applications in developing treatments for metabolic disorders or cancer therapies .

Properties

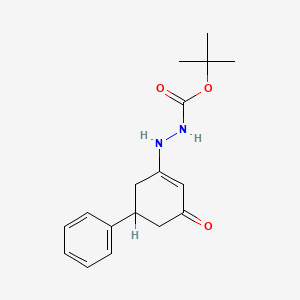

IUPAC Name |

tert-butyl N-[(3-oxo-5-phenylcyclohexen-1-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-18-14-9-13(10-15(20)11-14)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBOQRBJUWVITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC(=O)CC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387118 | |

| Record name | ST50904240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6035-58-1 | |

| Record name | ST50904240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.